molecular formula C20H18N2O5S2 B2355253 (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 434303-28-3

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2355253
CAS No.: 434303-28-3
M. Wt: 430.49
InChI Key: VMWRTHJXDGDFAF-WOJGMQOQSA-N
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Description

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-thioxo-1,3-thiazolidin-4-one: Shares the thiazolidinone ring but lacks the methoxy and nitrophenyl groups.

    3-Methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde: Contains the methoxy and nitrophenyl groups but lacks the thiazolidinone ring.

Uniqueness

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWRTHJXDGDFAF-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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